3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid

Overview

Description

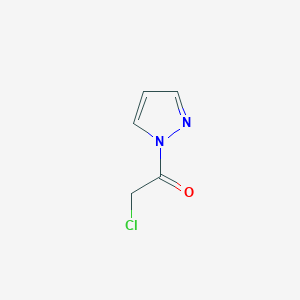

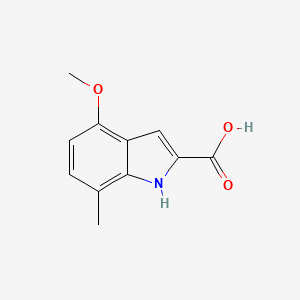

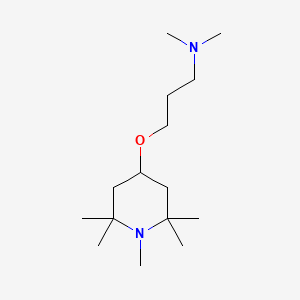

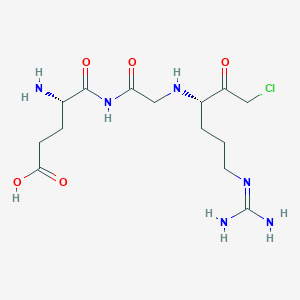

“3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid” is a chemical compound with the empirical formula C11H12N2O3 . It is a solid substance . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzimidazole ring attached to a propanoic acid group . The benzimidazole ring contains a methoxy group at the 5-position .Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 220.23 g/mol . The compound’s InChI code is 1S/C11H12N2O3.ClH/c1-16-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15;/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15);1H .Scientific Research Applications

Structural and Recognition Properties

The structural properties and selective recognition capabilities of benzimidazole derivatives have been extensively studied. For instance, benzimidazole cavitands have shown remarkable stability and selective recognition towards specific molecules due to their enforced concave cavity formed by intermolecular hydrogen bonding. This selective recognition is attributed to the hydrogen-bonding interaction between the NH proton of the recognized molecule and the oxygen atom of the closest water molecule, demonstrating the potential for benzimidazole derivatives in molecular recognition and sensor applications (Heung-Jin Choi et al., 2005).

Antimicrobial Properties

Benzimidazole derivatives have also been synthesized and tested for their antimicrobial properties. A series of 2-methylbenzimidazole compounds incorporated with various heterocycles showed considerable antimicrobial activity against a range of gram-positive and gram-negative bacteria and yeast, highlighting the potential of 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid derivatives in the development of new antimicrobial agents (H. Fahmy et al., 2001).

Analgesic and Anti-inflammatory Activities

The analgesic and anti-inflammatory activities of derivatives of 3-(1H-benzimidazole-2)propanoic acid have been explored through condensation reactions with aromatic aldehydes, leading to the formation of lactam and acid derivatives. These studies provide a basis for the development of new pharmaceuticals targeting pain and inflammation management (W. Kuźmierkiewicz et al., 1985).

Biotransformation and Environmental Applications

The biotransformation capabilities of microbial cultures such as Beauveria sulfurescens have been utilized to generate metabolites of compounds structurally related to this compound. This demonstrates the potential of using microbial cultures for the production of mammalian metabolites, which can be instrumental in pharmacological and toxicological studies (F. Hsu et al., 2007).

Safety and Hazards

properties

IUPAC Name |

3-(6-methoxy-1H-benzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERQTZASCMALML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388384 | |

| Record name | 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37640-73-6 | |

| Record name | 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/no-structure.png)

![5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B1608371.png)